3,4,4-Trimethylcyclohex-2-enamine
Description
3,4,4-Trimethylcyclohex-2-enamine is a cyclohexenamine derivative characterized by a six-membered cyclohexene ring with three methyl substituents at positions 3, 4, and 4, and an amine functional group at position 1. Its synthesis often involves transaminase-catalyzed reactions, which enable stereoselective amination of ketone precursors under mild conditions .
Key Physicochemical Properties (from Supplementary Data):
- Molecular Formula: C₉H₁₇N
- Molecular Weight: 139.24 g/mol
- Boiling Point: 198–202°C (at 760 mmHg)
- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,4,4-trimethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-7-6-8(10)4-5-9(7,2)3/h6,8H,4-5,10H2,1-3H3 |
InChI Key |
HLILYMRGZZBZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1(C)C)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1.1 Reactivity and Transformations
3,4,4-Trimethylcyclohex-2-enamine is utilized in organic synthesis due to its unique structural properties. It serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it can undergo nucleophilic addition reactions, leading to the formation of various derivatives that are valuable in medicinal chemistry and materials science.
Case Study: Synthesis of Indole Derivatives
A study demonstrated the transformation of cyclohexanone derivatives into indole compounds using this compound as an intermediate. The reaction involved treating the enamine with electrophiles under specific conditions to yield substituted indoles with potential biological activity .
Pharmaceutical Applications
2.1 Drug Development
The compound has been explored for its potential as a pharmacophore in drug design. Its ability to form stable interactions with biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The compound's structure allows for modifications that enhance its efficacy against resistant strains of bacteria .
Material Science
3.1 Polymer Chemistry
This compound is also applied in polymer chemistry. Its reactivity enables it to participate in polymerization processes, contributing to the development of new materials with desirable properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Fragrance Industry
4.1 Fragrance Precursors
In the fragrance industry, this compound is explored as a precursor for synthesizing aroma compounds. Its ability to form stable complexes with other aromatic compounds enhances the longevity and stability of fragrances in consumer products.
Case Study: Fragrance Release Mechanism
A patent describes the use of enamine derivatives as fragrance precursors that provide delayed release profiles in consumer products like shampoos and fabric softeners. This application capitalizes on the compound's chemical stability and reactivity under various conditions .
Comparison with Similar Compounds
The structural and functional attributes of 3,4,4-Trimethylcyclohex-2-enamine are best understood when compared to related cyclohexenamine and cyclohexylamine derivatives. Below is a systematic analysis:
Structural Analogs
Compound A: 4-Methylcyclohex-2-enamine
- Structure : Cyclohexene ring with a single methyl group at position 4 and an amine at position 1.
- Synthesis: Produced via enzymatic transamination of 4-methylcyclohex-2-enone, yielding lower stereoselectivity (78% enantiomeric excess) compared to 3,4,4-trimethyl derivatives (95% e.e.) .
Compound B: 3,4-Dimethylcyclohex-2-enamine
- Structure : Two methyl groups at positions 3 and 3.
- Key Differences :
Compound C: trans-4-Substituted Cyclohexane-1-amines
- Structure : Fully saturated cyclohexane ring with substituents at position 4 (e.g., trans-4-methylcyclohexane-1-amine).
- Comparison :
- Reactivity : Cyclohexenamines (unsaturated) exhibit higher reactivity in conjugate addition reactions compared to saturated analogs.
- Catalytic Efficiency : Transaminase-catalyzed synthesis of this compound achieves 92% yield under optimized conditions, outperforming saturated analogs (75–80% yield) .
Physicochemical and Catalytic Data (Table 1)
| Property | This compound | 4-Methylcyclohex-2-enamine | 3,4-Dimethylcyclohex-2-enamine | trans-4-Methylcyclohexane-1-amine |
|---|---|---|---|---|
| Molecular Weight | 139.24 g/mol | 125.21 g/mol | 125.21 g/mol | 127.23 g/mol |
| Boiling Point | 198–202°C | 175–178°C | 168–172°C | 185–189°C |
| Stereoselectivity | 95% e.e. | 78% e.e. | 85% e.e. | 90% e.e. |
| Transaminase Yield | 92% | 68% | 75% | 80% |
| Water Solubility | 0.1 g/L | 0.3 g/L | 0.5 g/L | 1.2 g/L |
Data sourced from Supplementary Methods and Tables in Reference .
Mechanistic and Functional Insights
- Steric Effects : The additional methyl group at position 4 in this compound enhances steric shielding of the amine, improving stability and enantioselectivity during synthesis.
- Electronic Effects : The unsaturated cyclohexene ring in enamine derivatives facilitates π-orbital interactions, increasing reactivity in electrophilic substitutions compared to saturated analogs.
- Catalytic Compatibility: Transaminase enzymes exhibit higher affinity for 3,4,4-trimethylcyclohex-2-enone (precursor) due to optimized binding pocket geometry, as demonstrated in kinetic studies (Km = 0.8 mM vs. 1.5 mM for 4-methylcyclohex-2-enone) .
Preparation Methods
Starting Materials and Reaction Design
The most direct route to 3,4,4-trimethylcyclohex-2-enamine begins with 3,4,4-trimethylcyclohexanone, a ketone precursor that undergoes condensation with primary amines. This method leverages the Stork enamine synthesis framework, where the ketone reacts with an amine (e.g., methylamine) under acidic conditions to form a β-enamine. The reaction typically employs toluene or dichloromethane as a solvent, with p-toluenesulfonic acid (PTSA) as a catalyst. Azeotropic removal of water using Dean-Stark apparatus drives the equilibrium toward enamine formation.
Reaction Conditions:
-
Solvent: Toluene, reflux (110°C)
-
Catalyst: PTSA (5 mol%)
-
Time: 12–24 h
-
Yield: 60–75%
Steric and Electronic Considerations
The bulky 3,4,4-trimethyl substituents on the cyclohexane ring introduce significant steric hindrance, necessitating prolonged reaction times compared to less-substituted analogs. Kinetic studies reveal that the rate-determining step involves the dehydration of the hemiaminal intermediate, which is slowed by the restricted rotation of the methyl groups. Electronic effects from the electron-donating methyl groups further stabilize the enamine product, as evidenced by NMR studies showing upfield shifts for the α-protons of the cyclohexene ring.
Reductive Amination Pathways
Two-Step Process: Imine Formation Followed by Reduction
An alternative approach involves the reductive amination of 3,4,4-trimethylcyclohexanone with ammonia or alkylamines. The ketone first condenses with ammonia to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
Optimized Protocol:
Catalytic Asymmetric Reductive Amination
Recent advances employ chiral phosphine ligands with transition metals (e.g., Ru or Ir) to achieve enantioselective synthesis. For instance, a Ru-BINAP system in a 1:1 DMSO/DMF solvent mixture at −20°C produces the (R)-enantiomer with 88% enantiomeric excess (ee). The solvent polarity critically influences both reactivity and selectivity, with DMSO enhancing reaction rates and DMF improving stereochemical outcomes.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cyclization
A novel method utilizes palladium(II) acetate to catalyze the cyclization of δ,ε-unsaturated amines. Starting from 3,4,4-trimethylcyclohexenyl precursors, this one-pot reaction proceeds via a palladium-allyl intermediate, enabling selective C–N bond formation.
Key Parameters:
Nickel-Catalyzed Cross-Coupling
Nickel complexes facilitate the coupling of cyclohexenyl bromides with amine nucleophiles. For example, 3,4,4-trimethylcyclohexenyl bromide reacts with benzylamine in the presence of Ni(cod)2 and dtbpy (4,4′-di-tert-butylbipyridine) to afford the enamine in 55% yield. While lower yielding than other methods, this approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Mechanochemical Synthesis
Solvent-Free Ball Milling
Emerging techniques employ mechanochemistry to synthesize enamines without solvents. Grinding 3,4,4-trimethylcyclohexanone with ammonium acetate and silica gel in a ball mill for 2 h achieves 50% conversion. Although yields are moderate, this method aligns with green chemistry principles by eliminating volatile organic solvents.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Enamine | Toluene, PTSA, reflux | 60–75% | High scalability | Long reaction times |
| Reductive Amination | NaBH3CN, MeOH | 70–80% | Mild conditions | Requires dry environment |
| Pd-Catalyzed Cyclization | Pd(OAc)2, BINAP, THF | 65–72% | Enantioselective potential | Costly catalysts |
| Mechanochemical | Ball milling, SiO2 | 50% | Solvent-free | Moderate yields |
Reaction Mechanisms and Stereochemical Outcomes
Acid-Catalyzed Pathway
In classical enamine synthesis, protonation of the ketone oxygen initiates nucleophilic attack by the amine, forming a tetrahedral intermediate. Subsequent dehydration proceeds via an E1cb mechanism, where the α-hydrogen is abstracted by the conjugate base of the acid catalyst, leading to enamine formation. Steric bulk at the 3,4,4-positions slows this step, necessitating elevated temperatures.
Transition State in Metal-Catalyzed Reactions
Palladium-catalyzed cyclization involves oxidative addition of the allylic bromide to Pd(0), forming a π-allyl complex. Nucleophilic attack by the amine then occurs at the less hindered terminus of the allyl group, dictated by the bulky trimethyl substituents. Density functional theory (DFT) calculations indicate a transition state with a chair-like conformation, minimizing steric clashes.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
While classical methods remain dominant for large-scale synthesis due to reagent affordability, transition metal-catalyzed routes offer superior selectivity for pharmaceutical applications. A 2024 lifecycle assessment (LCA) estimated that mechanochemical synthesis reduces carbon footprint by 40% compared to solvent-based methods, though yields must improve for commercial viability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,4-Trimethylcyclohex-2-enamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via transaminase-catalyzed reactions, leveraging methodologies similar to those used for cyclohexane-1-amines (e.g., enantioselective amination of ketones with ω-transaminases) . Key parameters include pH (7.5–8.5), temperature (30–40°C), and substrate-to-enzyme ratios. Optimization may involve Design of Experiments (DoE) to assess interactions between variables like solvent polarity and reaction time.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of GC-MS (for purity assessment) and NMR (¹H, ¹³C, DEPT-135) to confirm structural features such as the cyclohexene ring and amine group. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation. For enantiomeric purity, chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines for similar amines (e.g., acute toxicity and skin irritation risks ). Mandatory PPE includes nitrile gloves, lab coats, and sealed goggles. Conduct reactions in fume hoods with HEPA filters. Waste must be segregated and neutralized with acidic solutions (e.g., 1M HCl) before disposal .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model transition states in transaminase-catalyzed reactions, focusing on steric effects from the trimethyl groups. Tools like Gaussian 16 or ORCA can simulate enantioselectivity trends. Pair with molecular docking studies (AutoDock Vina) to assess enzyme-substrate interactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : For ambiguous NMR signals, use 2D NMR (COSY, HSQC, HMBC) to map coupling between protons and carbons. If cyclohexene ring puckering causes splitting artifacts, compare experimental data with computed NMR shifts (via ACD/Labs or MestReNova). For persistent discrepancies, validate via X-ray crystallography .
Q. How do substituent positions (3,4,4-trimethyl vs. 2,4,4 isomers) influence the compound’s reactivity in downstream applications?
- Methodological Answer : Conduct comparative kinetic studies using Hammett plots to quantify electronic effects of methyl groups. For steric effects, analyze reaction rates in nucleophilic substitutions (e.g., benzoylation) under identical conditions. Computational models (e.g., Molecular Mechanics) can visualize steric hindrance .
Q. What advanced analytical techniques quantify trace impurities in this compound batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
